N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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Overview
Description
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Industrial Chemistry: It may be utilized as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide: can be compared to other triazole-containing compounds such as:
Uniqueness
What sets this compound apart is the presence of the sulfanyl group and the specific arrangement of the phenyl and triazole rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H19N5OS |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H19N5OS/c1-17(30)26-21-13-11-18(12-14-21)23-27-28-24(29(23)22-9-3-2-4-10-22)31-16-20-8-6-5-7-19(20)15-25/h2-14H,16H2,1H3,(H,26,30) |
InChI Key |
BCIJUYCKSFDHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4C#N |
Origin of Product |
United States |
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